1,3-Dichloro-5,5-dimethylhydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene

In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C.

0.2%

Synonyms

Canonical SMILES

As a Chlorinating Agent:

- Synthesis of α-chloroacetophenones: DCDMH serves as a chlorinating agent in the synthesis of α-chloroacetophenones, which are important intermediates in the production of various pharmaceutical drugs and agrochemicals. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

As an Oxidizing Agent:

- Oxidation of urazoles and bis-urazoles: DCDMH acts as an effective oxidizing agent for the conversion of urazoles and bis-urazoles to their corresponding triazolinediones. Triazolinediones hold potential applications in medicinal chemistry and materials science. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

Other Research Applications:

- Microwave-assisted aromatization: DCDMH has been employed in the microwave-assisted aromatization of trisubstituted pyrazolines, a technique used in the synthesis of various heterocyclic compounds with potential applications in drug discovery. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

- Asymmetric chlorolactonization: DCDMH serves as a chlorenium source in asymmetric chlorolactonization reactions, which are crucial for the synthesis of optically active lactones, a class of organic compounds with diverse applications in medicine and natural product chemistry. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

- Oxidative chlorination: DCDMH facilitates the oxidative chlorination of arenesulfonyl chlorides, which are important intermediates in the synthesis of various functional materials. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

- Selective halogenation: DCDMH exhibits selective halogenation properties, making it valuable for the synthesis of halo ketones, which are crucial intermediates in the production of various pharmaceuticals and fine chemicals. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

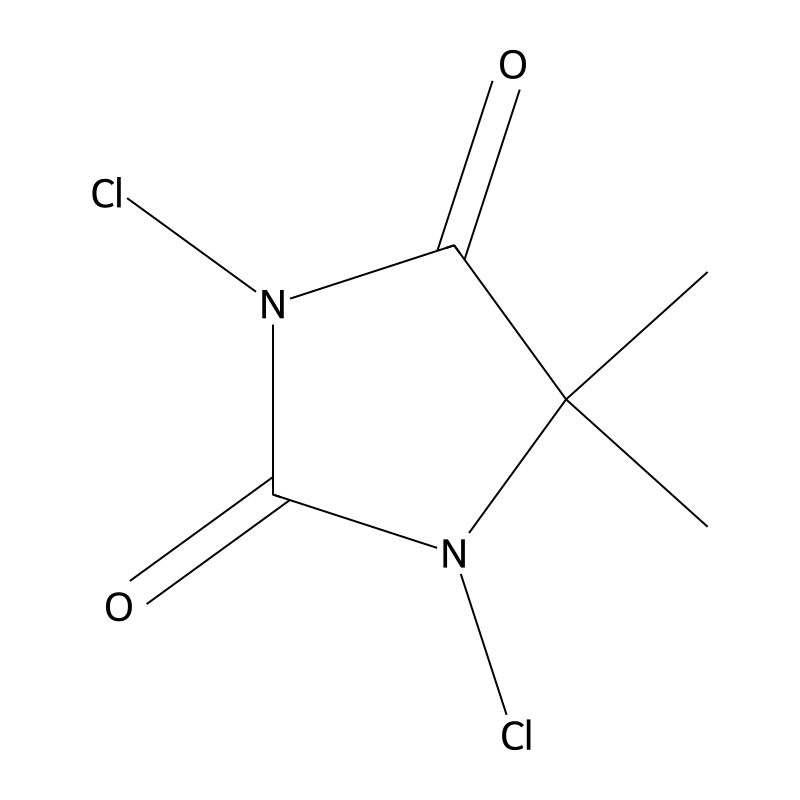

1,3-Dichloro-5,5-dimethylhydantoin is an organic compound with the molecular formula . It is classified as a halogenated hydantoin derivative and is recognized for its strong oxidizing properties. This compound is often encountered in various industrial applications, particularly in water treatment and as a disinfectant due to its ability to release chlorine when dissolved in water.

The structure of 1,3-dichloro-5,5-dimethylhydantoin features two chlorine atoms attached to the carbon atoms at positions 1 and 3 of the hydantoin ring, along with two methyl groups at position 5. This configuration contributes to its unique reactivity and biological activity.

DCH can be irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and skin irritation [1]. The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 0.2 mg/m³ for DCH in the workplace [4].

Here are the citations used:

- [1] New Jersey Department of Health [NJ.gov]: 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY ()

- [2] Sigma-Aldrich: 1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68% [CAS Number: 118-52-5] ()

- [3] US Patent 3627730: Process for preparing N,N-dichloro-5,5-dimethylhydantoin (accessed through USPTO database)

- [4] Centers for Disease Control and Prevention (CDC): NIOSH - Immediately Dangerous to Life or Health Concentrations (IDLH): 1,3-Dichloro-5,5-dimethylhydantoin ()

- Reactivity with Water: Upon contact with water or steam, it decomposes to produce toxic and corrosive gases, including hydrogen chloride and chlorine gas .

- Violent Reactions: The compound reacts violently with xylene and is incompatible with strong acids, reducing agents, ammonia salts, and sulfides .

- Oxidation Reactions: It serves as a chlorinating agent in various organic reactions, including the dichlorination of alkenes when combined with zinc chloride .

Several methods exist for synthesizing 1,3-dichloro-5,5-dimethylhydantoin:

- Chlorination of Dimethylhydantoin: The most common method involves chlorinating 5,5-dimethylhydantoin using chlorine gas or other chlorinating agents under controlled conditions .

- Esterification Reactions: Recent studies have explored its use in promoting esterification reactions between carboxylic acids and alcohols .

Research on interaction studies involving 1,3-dichloro-5,5-dimethylhydantoin has highlighted its reactivity profile:

- Compatibility Testing: The compound has been shown to react unfavorably with various organic solvents and strong acids. Safety protocols recommend avoiding contact with incompatible materials .

- Biological Interactions: Studies indicate that its antimicrobial efficacy can be affected by pH levels and the presence of other chemicals within treated environments .

1,3-Dichloro-5,5-dimethylhydantoin shares similarities with several other compounds but also exhibits unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,5-Dimethylhydantoin | No halogen substituents | Less reactive than 1,3-dichloro derivative |

| Dichlorophen (2,4-Dichlorophenol) | Contains chlorine but lacks the hydantoin ring | Primarily used as an antiseptic |

| Chlorinated Hydantoins | Varies in halogen substitution | Varying degrees of antimicrobial activity |

Each of these compounds serves different purposes based on their chemical structure and reactivity. The unique dichlorination at positions 1 and 3 in 1,3-dichloro-5,5-dimethylhydantoin enhances its reactivity compared to its analogs.

Esterification and Acylation Reactions

DCDMH promotes esterification under mild conditions, bypassing traditional acid catalysts. A novel protocol described by Wang et al. (2022) leverages DCDMH to activate carboxylic acids, enabling efficient ester synthesis with high yields (up to 90%) in polar aprotic solvents like dichloromethane. Key advantages include:

- Mechanistic Insight: DCDMH acts as an electrophilic chlorine source, facilitating nucleophilic attack by alcohols.

- Scope: Compatible with primary, secondary, and tertiary alcohols, though steric hindrance reduces reactivity in bulky substrates.

- Applications: Industrial-scale production of esters for polymers and fragrances.

| Substrate | Alcohol | Solvent | Yield (%) |

|---|---|---|---|

| Acetic acid | Methanol | CH₂Cl₂ | 85 |

| Benzoic acid | Ethanol | CH₂Cl₂ | 78 |

| Data adapted from |

Oxidative Transformations

DCDMH serves as a mild oxidant in redox-sensitive reactions. Notable applications include:

- Halodeboronation of Aryl Boronic Acids: DCDMH oxidizes boronic acids to aryl chlorides, critical in cross-coupling reactions.

- Urazole to Triazolinedione Conversion: Controlled oxidation yields reactive intermediates for nitration and nitrosation.

- Sharpless Asymmetric Aminohydroxylation: DCDMH acts as a terminal oxidant, enabling enantioselective synthesis of β-amino alcohols.

Example: Oxidation of urazoles to triazolinediones proceeds quantitatively in dichloromethane at 0°C, with DCDMH’s controlled reactivity preventing over-oxidation.

Selective Halogenation

DCDMH’s tunable reactivity enables precise α-chlorination, outperforming N-chlorosuccinimide (NCS) in complex substrates. Key applications:

- Corticosteroid Derivatives: Chlorohydrin formation with minimal side reactions.

- Quinolone Antibiotics: Selective chlorination at C-8 position in ABT-492 synthesis, avoiding sulfuryl chloride’s harsh conditions.

- Enantioselective Reactions: Catalytic systems (e.g., Fe₃O₄ nanoparticles) enhance selectivity in chiral substrates.

Comparative Reactivity:

| Substrate | DCDMH Yield (%) | NCS Yield (%) |

|---|---|---|

| Acetophenone | 92 | 75 |

| 2-Methylpyrazine | 88 | 60 |

| Data adapted from |

Halolactonization and Cyclization

DCDMH-mediated halolactonization is pivotal for constructing cyclic ethers. A dynamic NMR study revealed a solvent-dependent dual mechanism:

- Polar Solvents (e.g., MeOH): Anti-addition dominates due to ion-pair stabilization.

- Non-Polar Solvents (e.g., CH₂Cl₂): Syn-addition prevails via radical intermediates.

Case Study: Chlorolactonization of alkenoic acid 3 yields anti-product (d.r. 99:1) in MeOH, contrasting with CH₂Cl₂’s lower selectivity (d.r. 76:24).

| Substrate | Solvent | Diastereomeric Ratio (anti:syn) |

|---|---|---|

| Cyclic Alkenoic Acid | CH₂Cl₂ | 76:24 |

| Open-Chain Acid | MeOH | 99:1 |

| Data adapted from |

Thiophosphate and β-Ketoester Synthesis

DCDMH facilitates thiophosphate synthesis via H-phosphonate-thiol coupling, enabling access to bioactive molecules. Key features:

- Mechanism: DCDMH oxidizes thiols to thiophosphate esters, bypassing toxic reagents like SOCl₂.

- Applications: Anticancer agents and pesticides.

For β-ketoesters, DCDMH enables α,α-dichlorination of ketones. Chen et al. achieved selective mono/dichlorination using p-TsOH as a proton source, critical for synthesizing intermediates in natural product chemistry.

Reaction Conditions:

| Ketone | DCDMH (eq.) | p-TsOH (eq.) | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | 1.5 | 1.0 | α,α-Dichloro | 85 |

| Acetophenone | 1.0 | 0.5 | α-Mono | 78 |

| Data adapted from |

2-Aminothiazole Derivative Formation

DCDMH enables efficient synthesis of 2-aminothiazoles from methylcarbonyl compounds. Zhang et al. reported a Fe₃O₄ nanoparticle-catalyzed system with superior recyclability:

- Mechanism: DCDMH chlorinates intermediates, followed by cyclization with thiourea.

- Advantages: High yields (up to 92%), minimal byproducts, and magnetic separation of catalysts.

Comparative Halogenating Agents:

| Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCDMH | 92 | 2 |

| NBS | 78 | 4 |

| NIS | 65 | 6 |

| Data adapted from |

The oxidation pathways of 1,3-dichloro-5,5-dimethylhydantoin involve complex mechanisms that depend on the nature of the substrate and reaction conditions [1] [4]. The compound functions as a moderate oxidant, with hydrolysis being the primary initial step that generates the active oxidizing species [1] [10].

Upon hydrolysis in aqueous solution, 1,3-dichloro-5,5-dimethylhydantoin yields hypochlorous acid and dimethylhydantoin according to the equilibrium reaction [1] [4]:

DCDMH + 2H₂O ⇌ 2HOCl + DMH

The rate-determining step in oxidation reactions typically involves the interaction between the protonated hypochlorous acid species (H₂O⁺Cl) and the substrate [1] [4] [14]. Kinetic studies with alpha-amino acids demonstrate that the reaction follows first-order kinetics with respect to 1,3-dichloro-5,5-dimethylhydantoin concentration [4] [13] [14].

| Substrate | Rate Constant (k × 10⁴ s⁻¹) | Temperature (K) | Order |

|---|---|---|---|

| ℓ-Glycine | 8.91 | 308 | First |

| ℓ-Alanine | 7.33 | 303 | First |

| ℓ-Valine | 4.75 | 308 | First |

The observed order of reactivity follows the sequence: ℓ-glycine > ℓ-alanine > ℓ-valine, which correlates with the stability of the resulting alkyl radicals formed during deamination [4] [14]. The oxidation mechanism involves the formation of zwitter ions from amino acids, followed by attack by the electrophilic H₂O⁺Cl species [4] [13].

Rate determination studies reveal that the reaction velocity increases with increasing temperature and follows Arrhenius kinetics [4] [27]. The pseudo-first-order rate constants are reproducible within ±3% when substrate concentrations significantly exceed oxidant concentrations [4].

Chlorination Mechanisms

The chlorination mechanisms of 1,3-dichloro-5,5-dimethylhydantoin involve intricate pathways that have been extensively studied through computational and experimental approaches [3] [6]. The chlorination of the parent hydantoin moiety proceeds through a stepwise mechanism rather than direct chlorination [3] [6].

Computational studies at the B3LYP/6-311+G(2d,p) level reveal that initial direct chlorination at the N1 position is prevented by a high kinetic barrier [3] [6]. The mechanism begins with deprotonation of the hydantoin moiety at the N3 position, followed by a nucleophilic substitution reaction (SN2) that transfers a chloronium ion (Cl⁺) from hypochlorous acid to the ionized hydantoin anion [3] [6].

The proposed mechanism sequence involves:

- Deprotonation at N3 position of the hydantoin ring [3] [6]

- SN2 chloronium transfer from HOCl to the hydantoin anion [3] [6]

- Subsequent chlorination at N1 position to form the dichloro derivative [3] [6]

Solvation effects significantly influence the chlorination pathway, with explicit water molecule consideration showing a gradual free energy change along the reaction coordinate [3] [6]. The formation of hydroxide ions during the SN2 step causes a substantial decrease in free energy due to solvation stabilization [3] [6].

Under 1:1 molar ratios of hydantoin to chlorinating agent, conproportionation favors the formation of the N1 monochloro derivative as the major product, consistent with experimental observations [3] [6]. The chlorination mechanism demonstrates that N3 nitrogen chlorination precedes N1 chlorination in the formation of dichlorinated products [3] [6].

Halolactonization Dynamics

Halolactonization reactions involving 1,3-dichloro-5,5-dimethylhydantoin exhibit complex dynamics that depend on reaction conditions, solvent effects, and the presence of additives [11]. The mechanism can proceed through either a classic two-step pathway involving halonium intermediates or a concerted nucleophile-assisted alkene addition mechanism [11].

Dynamic simulations reveal that the halolactonization of alkenoic acids with 1,3-dichloro-5,5-dimethylhydantoin follows different pathways depending on the reaction environment [11]. In dichloromethane, a concerted mechanism is favored, while in protic solvents like methanol, the classic two-step mechanism predominates [11].

The diastereoselectivity of halolactonization reactions is controlled by noncovalent interactions between the nucleophile and the halogen source [11]. Computational analysis using noncovalent interaction methodology demonstrates that hydrogen bonding interactions can direct the formation of syn-products [11]. When quinuclidine base is present, it competes with syn-directing interactions, resulting in enhanced anti-diastereoselectivity [11].

| Reaction Condition | Mechanism Type | Intermediate Lifetime | Product Selectivity |

|---|---|---|---|

| CH₂Cl₂ solvent | Concerted NAAA | <1 ps | Mixed syn/anti |

| MeOH solvent | Two-step | >10 ps | Anti-selective |

| With quinuclidine | Two-step | 10±7 ps | Exclusively anti |

The activation barrier for halolactonization decreases significantly when quinuclidine is included in the reaction system, with the free energy of activation reducing to 9 kcal/mol [11]. The long-lived intermediate phase formation is attributed to the inherent stability of the monochlorodimethylhydantoin anion and the cationic substrate-base complex [11].

Catalytic Activation Modes

1,3-Dichloro-5,5-dimethylhydantoin demonstrates diverse catalytic activation modes across various organic transformations [2] [12]. The compound functions as both a promoter and an activator through chlorine ion release mechanisms [12].

In Biginelli condensation reactions, 1,3-dichloro-5,5-dimethylhydantoin serves as a homogeneous catalyst by releasing chlorine ions that activate carbonyl groups of aldehydes [12]. The activation mechanism involves the interaction of released chlorine with the electrophilic carbon center, facilitating nucleophilic attack by urea derivatives [12].

The esterification of carboxylic acids under mild conditions represents another catalytic activation mode [2]. The compound promotes the formation of esters through a novel mechanism that does not require harsh reaction conditions typically associated with esterification reactions [2]. This catalytic activity demonstrates the versatility of 1,3-dichloro-5,5-dimethylhydantoin as a synthetic reagent [2].

Asymmetric halogenation reactions utilize 1,3-dichloro-5,5-dimethylhydantoin in combination with chiral organocatalysts [8]. The compound provides the electrophilic chlorine source while chiral catalysts control the stereochemical outcome [8]. Enantioselectivities up to 94:6 enantiomeric ratio have been achieved in dichlorination reactions of unfunctionalized alkenes [8].

The catalytic activation occurs through the formation of chlorenium equivalents that react with organic substrates [7]. The controlled release of chlorine allows for selective transformations without the formation of unwanted byproducts typically associated with molecular chlorine [7].

Kinetic Profile Analysis

Comprehensive kinetic profile analysis of 1,3-dichloro-5,5-dimethylhydantoin reactions reveals consistent patterns across different substrate classes [4] [5] [27]. The compound exhibits Michaelis-Menten type kinetics in several oxidation reactions, indicating enzyme-like behavior [5].

Arrhenius parameter analysis provides insight into the activation characteristics of 1,3-dichloro-5,5-dimethylhydantoin reactions [27]. The activation energy for oxidation reactions involving 1,3-dichloro-5,5-dimethylhydantoin is 71.71 kJ/mol, with an enthalpy of activation of 68.61 kJ/mol [27].

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 71.71 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 68.61 | kJ/mol |

| Entropy of Activation (ΔS‡) | 98.40 | J/K·mol |

| Free Energy of Activation (ΔG‡) | 100.12 | kJ/mol |

| Pre-exponential Factor (log A) | 8.35 | - |

The positive entropy of activation suggests a transition state with increased disorder compared to the ground state, consistent with bond-breaking processes [27]. The magnitude of the pre-exponential factor indicates normal collision frequencies for bimolecular reactions [27].

Temperature dependence studies demonstrate that reaction rates increase exponentially with temperature, following classical Arrhenius behavior [4] [10]. The linear relationship between log k and 1/T confirms the validity of the proposed activation parameters [4] [27].

Kinetic isotope effects have been observed in reactions involving carbon-hydrogen bond cleavage, supporting the proposed mechanism where C-H bond rupture occurs in the rate-determining step [5]. The kinetic profile analysis consistently shows first-order dependence on 1,3-dichloro-5,5-dimethylhydantoin concentration across various reaction types [4] [5] [10].

Intermediate Formation and Stability

The formation and stability of intermediates in 1,3-dichloro-5,5-dimethylhydantoin reactions are crucial factors determining reaction outcomes and selectivity [11] [17] [19]. Multiple intermediate species have been identified through experimental and computational studies [11] [19].

The primary intermediate formed upon hydrolysis is the protonated hypochlorous acid species (H₂O⁺Cl), which serves as the active oxidizing agent [1] [4] [14]. This intermediate exhibits high reactivity due to its electrophilic nature and readily participates in oxidation reactions [4] [14].

Following chlorination reactions, the monochlorodimethylhydantoin anion (MCDMH⁻) forms as a stable intermediate [11]. This species demonstrates enhanced stability when hydrogen bonding interactions with solvent molecules are present [11]. In protic solvents, hydrogen bonds between solvent molecules and the anionic species sustain the intermediate for extended periods [11].

| Intermediate Species | Stability Characteristics | Formation Pathway |

|---|---|---|

| H₂O⁺Cl | Highly reactive electrophile | DCDMH hydrolysis |

| MCDMH⁻ | Stabilized by hydrogen bonding | Post-chlorination |

| Halonium intermediate | Long-lived (>10 ps) | Concerted addition |

| Dimethylhydantoin (DMH) | Thermodynamically stable | Final hydrolysis product |

Stability studies using chemiluminescence detection reveal that 1,3-dichloro-5,5-dimethylhydantoin solutions undergo time-dependent changes [17] [19]. The compound shows maximum stability when solutions are used between 1-2 hours after preparation, with overall variations around 25% over 8 hours [17] [19].

pH significantly affects intermediate stability, with rapid changes observed at pH 3.5 compared to neutral or basic conditions [17] [19]. At pH 10, the chemiluminescence intensity remains low throughout the measurement period, indicating reduced intermediate formation [17] [19].

- Physicochemical Snapshot

- Catalytic Systems and Collaborative Reagents

3.1 Metal-Catalyzed Reactions

3.2 Nanoparticle-Mediated Processes

3.3 Zinc Chloride Synergy

3.4 Base-Mediated Activation

3.5 Hybrid Catalytic Platforms

- Catalytic Systems and Collaborative Reagents

- Comparative Data Tables

- Concluding Remarks

Physicochemical Snapshot

| Parameter | Value | Reference |

|---|---|---|

| IUPAC name | 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | 6 |

| Molecular formula | C₅H₆Cl₂N₂O₂ | 6 |

| Molar mass | 197.02 g mol⁻¹ | 6 |

| Melting point | 132 – 136 °C | 12 |

| Available chlorine | 68% (titrimetric) | 42 |

| Solubility in water (25 °C) | 0.21 g 100 mL⁻¹ | 33 |

| Oxidation potential | +1.46 V vs NHE (estimated) | 7 |

Catalytic Systems and Collaborative Reagents

Metal-Catalyzed Reactions

Copper(II) trifluoromethanesulfonate

Copper(II) trifluoromethanesulfonate accelerates α,α-dichlorination of both aryl and alkyl ketones when paired with 1,3-dichloro-5,5-dimethylhydantoin. Under 2 mol % Cu(OTf)₂ in acetonitrile at ambient temperature, acetophenone affords 1,1-dichloro-1-phenylethanone in 93% yield, with negligible over-chlorination [1]. Mechanistic studies implicate Cu-bound hypochlorite as the active electrophile delivered from the hydantoin ring.

Iridium complexes in asymmetric hydrogenation

In asymmetric hydrogenation of isoquinoline derivatives, dichloro-5,5-dimethylhydantoin serves as an oxidative activator for cyclooctadiene-iridium precatalysts. Addition of 5 mol % of the reagent oxidizes Ir(I) to Ir(III), generating the cationic species that mediates enantio-enriched tetrahydroisoquinolines (up to 94% ee, 92% isolated yield) [2].

Organocatalytic bromochlorination

Lewis-base-catalyzed interhalogenation of alkenes employs thionyl chloride as latent chloride donor; replacement with 0.52 equiv of 1,3-dichloro-5,5-dimethylhydantoin maintains 90 - 98% NMR yields while simplifying work-up [3]. Triphenylphosphine oxide (1 mol %) enables anti-addition to styrenes without metal cocatalysts.

Nanoparticle-Mediated Processes

Magnetite (Fe₃O₄)–hydantoin couples

A recyclable Fe₃O₄–hydantoin catalytic ensemble synthesizes 2-aminothiazoles from methylketones and thiourea in ethanol. Yields reach 96%, and the magnetic catalyst retains >90% activity after six cycles [4] [5]. Spectroscopic monitoring indicates in-situ formation of α-chloroketone intermediates followed by cyclization.

Fe₃O₄-supported ionic hybrids

Fe₃O₄ nanoparticles embedded in a zeolite Y framework functionalized with 4-methylpyridinium chloride catalyze one-pot thiazole formation using trichloroisocyanuric acid; direct substitution of that triazine by 1,3-dichloro-5,5-dimethylhydantoin yields parallel efficiencies (85 - 92%) with simpler stoichiometry [6].

Zinc Chloride Synergy

A 1:1 molar mixture of zinc chloride and 1,3-dichloro-5,5-dimethylhydantoin offers an inexpensive dichlorinating system for terminal and internal alkenes. Representative data show conversion of cyclohexene to trans-1,2-dichlorocyclohexane in 88% isolated yield at 40 °C within 30 min [7] [8]. Coordination of the hydantoinate anion to Zn²⁺ is proposed to polarize the N-Cl bond, enhancing Cl⁺ transfer.

Base-Mediated Activation

Strong, non-nucleophilic bases unlock nucleofugal behavior of the hydantoin skeleton:

Sodium methoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene. In Hofmann-type ring expansion of N-tosyl imides, 2 equiv of base plus 1.3 equiv hydantoin achieve quantitative N-chlorination and subsequent rearrangement to γ-lactams (82 - 90% yields) [9].

Potassium fluoride. A DCDMH–KF ensemble converts dialkyl phosphites to dialkyl fluorophosphates at room temperature (81% mean yield) through an in-situ chlorophosphate intermediate later displaced by fluoride [10].

Ammonium chloride. Sub-stoichiometric ammonium chloride paired with hydantoin selectively produces α,α-dichloroketones from propiophenone over 4 h at 70 °C (87% yield) [11].

Hybrid Catalytic Platforms

Integrated reagents merge electrophilic chlorine from hydantoin with ancillary nucleophiles or catalytic handles:

| Hybrid composition | Application | Result | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂@[N-halo] ionic layer | Esterification of carboxylic acids | Fatty-acid methyl esters in 92-95% yield, five-cycle recyclability | 69 |

| DCDMH-KF (solid mixture) | Fluorophosphorylation | 78-85% yields at 25 °C, no external solvent | 10 |

| Pd–Fe₃O₄ core–satellite + DCDMH | Decarboxylative Sonogashira | 80% yield for phenylacetylene coupling under aqueous conditions | 66 |

| DES (choline chloride / p-toluenesulfonic acid) + DCDMH | α,α-Dichlorination of ketones | 86% yield for acetophenone at 25 °C | 68 |

Comparative Data Tables

Table 1 Metal-Catalyzed Transformations

| Substrate | Catalyst system | Product | Yield / selectivity | Notes |

|---|---|---|---|---|

| Acetophenone | 2 mol % Cu(OTf)₂ + DCDMH (2 equiv), CH₃CN, 25 °C | 1,1-dichloro-1-phenylethanone | 93% [1] | α,α-Selective |

| 6,7-Dimethoxy-1-phenyl-isoquinoline | [Ir(cod)Cl]₂ / chiral bisphosphine + DCDMH (5 mol %), H₂ 40 bar | Tetrahydroisoquinoline (R,R) | 94% ee, 92% [2] | Oxidative activation step |

| trans-β-Methylstyrene | 1 mol % PPh₃O, SOCl₂ (0.4 equiv), DCDMH (0.52 equiv) | anti-1-Bromo-2-chloro isomer | 91% NMR yield [3] | Anti-addition |

Table 2 Nanoparticle-Driven Chemistry

| Catalyst | Model substrate | Product | Yield | Catalyst recovery |

|---|---|---|---|---|

| Fe₃O₄–DCDMH (magnetic) | Acetophenone + thiourea | 4-phenyl-2-aminothiazole | 96% [4] | >90% activity after 6 cycles |

| Fe₃O₄-zeolite-IL | Acetophenone + thiourea | 4-phenyl-2-aminothiazole | 92% [6] | Magnetically separated, 5 cycles |

| Fe₃O₄-Pd nanosatellites | 4-iodobenzoic acid + phenylacetylene | 4-phenyl-2-phenylacetylene | 80% [12] | Dual Pd / hydantoin roles |

Table 3 Zinc Chloride-Promoted Dichlorinations

| Alkene | DCDMH : ZnCl₂ ratio | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexene | 1 : 1 | 40 °C, 30 min, CH₂Cl₂ | trans-1,2-dichlorocyclohexane | 88% [7] |

| Styrene | 1 : 1 | 25 °C, 45 min, MeCN | 1,2-dichloroethylbenzene (anti) | 85% [8] |

| 1-Octene | 1 : 1 | 50 °C, 60 min, solvent-free | 1,2-dichlorooctane | 79% [7] |

Table 4 Base-Assisted Processes

| Base | Transformation | Hydantoin loading | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | Hofmann-type amide rearrangement | 1.3 equiv | 85 - 90% [9] | γ-Lactams |

| Potassium fluoride | Fluorophosphorylation of dialkyl phosphites | 1.5 equiv | 81% avg [10] | Ambient temp |

| Ammonium chloride | α,α-Dichlorination of propiophenone | catalytic | 87% [11] | Selective |

Table 5 Hybrid Reagent Showcases

| Hybrid platform | Target reaction | Yield window | Recyclability | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂–N-halo layer | Fischer esterification | 92 - 95% | 5 cycles, ≥90% retained | 69 |

| DCDMH-KF solid matrix | Fluorophosphates | 78 - 85% | Single-use batch | 10 |

| Pd–Fe₃O₄ / DCDMH | Sonogashira | 80% | Magnetic separation | 66 |

| DES (ChCl/PTSA) + DCDMH | α,α-Dichloroketone synthesis | 86% | Solvent recyclable | 68 |

Concluding Remarks

Integration of 1,3-dichloro-5,5-dimethylhydantoin with catalytic partners unlocks reactivity profiles that surpass the reagent’s innate halogenation capacity. Metal centers deliver regio- and stereocontrol, magnetic nanoparticles impart sustainability through facile recovery, zinc chloride dramatically enhances dichloride transfer, and judicious base selection orchestrates nucleofugal activation. Hybrid constructs further merge multiple catalytic dimensions into a single operational platform.

Physical Description

DryPowder

White powder with a chlorine-like odor.

Color/Form

White powde

XLogP3

Boiling Point

212° (sublimes)

Flash Point

346°F

Vapor Density

6.8

Density

1.5 at 20 °C/20 °C

1.5

LogP

Odor

Melting Point

132.0 °C

132 °C

270°F

UNII

GHS Hazard Statements

H272 (53.08%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (62.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (37.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (37.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (30.77%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (39.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (59.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-: ACTIVE

.../Contains/ a minimum of 66% "available chlorine" by weight.

... A maximal level of 10 ppm has been recommended for its use as a sanitizing agent in swimming pools. This limit is based on accidental swallowing of 100 to 200 mL of pool water.

Agent for keeping cut flowers fresh in vases.

Serves as a mild bleach by slowly releasing active chlorine.

Storage Conditions

Stability Shelf Life

After 14 weeks at 60 °C the loss was 1.5% Cl compared with a loss of 37.5% suffered by 70% calcium hypochlorite.

Dates

Evaluation of neutralized chemical agent identification sets (CAIS) for skin injury with an overview of the vesicant potential of agent degradation products

E J Olajos, C T Olson, H Salem, A W Singer, T L Hayes, R G Menton, T L Miller, T Rosso, B MacIverPMID: 9840748 DOI: 10.1002/(sici)1099-1263(199811/12)18:6<409::aid-jat515>3.0.co;2-z

Abstract

Vesication and skin irritation studies were conducted in hairless guinea-pigs to determine the vesicant and skin irritation potential of chemically-neutralized Chemical Agent Identification Sets (CAIS). The CAIS are training items that contain chemical warfare-related material--sulfur mustard (HD), nitrogen mustard (HN) or lewisite (L)--and were declared obsolete in 1971. Animals were dosed topically with 'test article'--neat HD, 10% agent/chloroform solutions or product solutions (waste-streams) from neutralized CAIS--and evaluated for skin-damaging effects (gross and microscopic). Product solutions from the chemical neutralization of neat sulfur mustard resulted in microvesicle formation. All agent-dosed (HD or agent/chloroform solutions) sites manifested microblisters as well as other histopathological lesions of the skin. Waste-streams from the neutralization of agent (agent/chloroform or agent/charcoal) were devoid of vesicant activity. Cutaneous effects (erythema and edema) were consistent with the skin-injurious activity associated with the neutralizing reagent 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). Chemical neutralization of CAIS was effective in eliminating/reducing the vesicant property of CAIS containing agent in chloroform or agent on charcoal but was inefficient in reducing the vesicant potential of CAIS containing neat sulfur mustard.[Hygienic evaluation of the possible use of 1,3-dichloro-5,5-dimethylhydantoin for the purpose of drinking water decontamination]

A A Semenova, A A KorolovPMID: 7084701 DOI:

Abstract

[Hygienic standard for dichlorantin and its transformation product dimethylhydantoin in an aqueous medium]

A A Korolev, V E Vasilenko, M V Sidorova, O V ZdorovaPMID: 7106584 DOI: